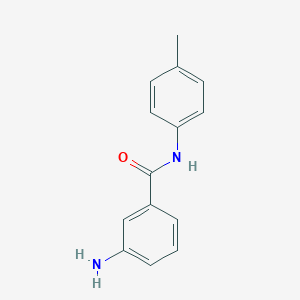

3-amino-N-(4-methylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMBQQUKFGHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354212 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-26-5 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of 3 Amino N 4 Methylphenyl Benzamide

Mechanistic Understanding of Synthetic Routes to 3-amino-N-(4-methylphenyl)benzamide

Development and Optimization of High-Yield Synthetic Pathways

The most common and high-yielding pathway to this compound begins with the acylation of p-toluidine (B81030) (4-methylaniline) with 3-nitrobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution, where the nitrogen atom of the p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide intermediate, 3-nitro-N-(4-methylphenyl)benzamide. The preparation of the 3-nitrobenzoyl chloride starting material is itself an important step, often achieved by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.org

The second critical step is the reduction of the nitro group on the benzoyl ring to a primary amine. This transformation is one of the most important reactions in organic synthesis. youtube.commasterorganicchemistry.com Several methods have been developed for this purpose, each with its own advantages regarding yield, selectivity, and reaction conditions.

Key reduction methods include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction involves treating the nitro-intermediate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel. youtube.commasterorganicchemistry.com This method is often very clean, with water being the primary byproduct, leading to high yields of the desired amine. nih.gov

Metal/Acid Reduction: A classic laboratory method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.commasterorganicchemistry.com Stannous chloride (tin(II) chloride), in particular, is an inexpensive and commonly used reagent for nitro group reduction. researchgate.net The mechanism involves the transfer of electrons from the metal to the nitro group, which is subsequently protonated by the acid.

The choice of reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to certain conditions. For example, catalytic hydrogenation can also reduce double bonds or ketones, whereas the Fe/HCl system is often more selective for the nitro group. youtube.com

Table 1: Comparison of Common Reduction Methods for Nitroarenes

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Room temperature to moderate heat, atmospheric to high pressure | High yield, clean byproducts (H₂O) nih.gov | Can reduce other functional groups (e.g., alkenes, ketones), requires specialized pressure equipment. youtube.com |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux | Inexpensive, highly effective, selective for nitro groups over some other functionalities. youtube.comresearchgate.net | Generates significant metallic waste, harsh acidic conditions, requires stoichiometric amounts of metal. |

| Catalytic Transfer Hydrogenation | HCOOH or Ammonium (B1175870) Formate, Pd/C | Mild, often room temperature to moderate heat | Avoids use of gaseous H₂, high chemoselectivity, safer. rsc.orgresearchgate.netmdpi.com | Catalyst can be expensive, may require longer reaction times. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. rsc.org This involves considering alternative solvents, reagents, and energy sources to reduce waste and hazard. researchgate.net

Sustainable Solvents: A primary goal is the replacement of hazardous organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives. Solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water are increasingly explored. rsc.orgsigmaaldrich.com For instance, some C-N bond-forming reactions have been successfully performed in aqueous buffer systems.

Greener Reagents and Catalysis: The shift from stoichiometric reducing agents like tin chloride to catalytic methods is a significant green improvement. Catalytic transfer hydrogenation (CTH) is a particularly attractive alternative. researchgate.netconsensus.app This method uses a stable hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C. rsc.orgmdpi.com CTH avoids the need for high-pressure gaseous hydrogen and often exhibits excellent chemoselectivity, tolerating a wide range of other functional groups. rsc.org The use of earth-abundant metal catalysts, such as those based on cobalt or nickel, is also an active area of research to replace precious metals like palladium. rsc.orgrsc.orgfrontiersin.org

Process Optimization: Mechanochemistry, using techniques like ball milling, offers a solvent-free or low-solvent approach to chemical reactions. CTH of nitro compounds has been successfully demonstrated under mechanochemical conditions, providing a clean and efficient route to anilines. mdpi.com

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

| Safer Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Ethyl Acetate (EtOAc), 2-MeTHF, Water rsc.orgsigmaaldrich.com | Reduced toxicity and environmental impact. |

| Atom Economy / Catalysis | Stoichiometric reduction with SnCl₂ or Fe/HCl youtube.com | Catalytic Hydrogenation (H₂) or Catalytic Transfer Hydrogenation (HCOOH) rsc.orgresearchgate.net | Drastically reduced waste, higher efficiency, catalyst is recyclable. |

| Use of Renewable Feedstocks | Solvents derived from petroleum | Solvents like 2-MeTHF derived from corncobs and bagasse. sigmaaldrich.com | Reduced reliance on fossil fuels. |

| Energy Efficiency | Heating/reflux for extended periods | Mechanochemistry (ball milling), flow chemistry. nih.govmdpi.com | Reduced energy consumption, faster reaction times, improved safety. |

Design and Synthesis of Structurally Related Analogues for Pharmacological Exploration

The scaffold of this compound is a versatile starting point for generating new molecules with potential therapeutic applications. By systematically modifying its structure, chemists can explore the chemical space around the core molecule to identify key features responsible for biological activity.

Systematic Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to understand how specific structural features influence their function. nih.gov For this compound, several positions on the molecule can be systematically derivatized.

Key modification sites include:

The 3-amino group: This group can be acylated, alkylated, or converted into other functional groups like sulfonamides or ureas. This allows for probing the importance of the basicity and hydrogen-bonding capability of this position.

The benzoyl ring: Other positions on this aromatic ring (positions 2, 4, 5, 6) can be substituted with various groups (e.g., halogens, alkyl, alkoxy, trifluoromethyl) to investigate the influence of electronic and steric effects on activity.

The N-(4-methylphenyl) group: The tolyl ring can also be modified. The methyl group can be changed to other alkyl groups, or additional substituents can be introduced at other positions on this ring to explore the binding pocket of a potential biological target. nih.gov

These systematic changes help build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model, which can predict the activity of new, unsynthesized compounds. frontiersin.org

Table 3: Potential Sites for Scaffold Derivatization and SAR Studies

| Modification Site | Type of Modification | Example Substituents (R) | Rationale |

| 3-Amino Group | Acylation, Sulfonylation, Alkylation | -C(O)CH₃, -S(O)₂CH₃, -CH₂CH₃ | Modulate hydrogen bonding, basicity, and steric bulk. |

| Benzoyl Ring | Aromatic Substitution (Positions 2, 4, 5, 6) | -F, -Cl, -OCH₃, -CF₃ | Probe electronic effects (electron-donating/withdrawing) and steric tolerance. |

| p-Tolyl Ring | Aromatic Substitution (Positions 2', 3', 5', 6') | -Cl, -OH, -OCH₃ | Explore the size and electronic requirements of the binding site. |

| p-Tolyl Methyl Group | Alkyl Variation | -H, -CH₂CH₃, -CH(CH₃)₂ | Investigate the impact of lipophilicity and steric bulk at this position. |

Combinatorial Chemistry and Library Synthesis Strategies

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry techniques are often employed. scilit.com These methods allow for the rapid synthesis of a large number of compounds in parallel, creating a "library" of analogues for high-throughput screening. nih.gov

The two-step synthesis of the core scaffold is highly amenable to a combinatorial approach. A library can be constructed by reacting a diverse set of substituted 3-nitrobenzoyl chlorides (Component A) with a diverse set of anilines (Component B). acs.orgnih.gov Following the amide coupling reaction, a parallel reduction of the nitro group across the entire library yields the final set of 3-aminobenzamide (B1265367) analogues. This strategy can be performed using automated liquid handlers and multi-well plates to streamline the process.

Table 4: Hypothetical Combinatorial Library Matrix

| Aniline (Component B) R¹ = H | Aniline (Component B) R¹ = 4-CH₃ | Aniline (Component B) R¹ = 4-Cl | Aniline (Component B) R¹ = 4-OCH₃ | |

| 3-Nitrobenzoyl Chloride (Component A) R² = H | Product 1 | Product 2 (Core Compound) | Product 3 | Product 4 |

| 3-Nitro-4-chlorobenzoyl Chloride (Component A) R² = 4-Cl | Product 5 | Product 6 | Product 7 | Product 8 |

| 3-Nitro-5-methylbenzoyl Chloride (Component A) R² = 5-CH₃ | Product 9 | Product 10 | Product 11 | Product 12 |

| 3-Nitro-4-methoxybenzoyl Chloride (Component A) R² = 4-OCH₃ | Product 13 | Product 14 | Product 15 | Product 16 |

This table illustrates how reacting four different Component A molecules with four different Component B molecules can rapidly generate a library of sixteen unique 3-nitrobenzamide (B147352) precursors, which are then reduced to the final amine products.

Comprehensive Biological Activity Profiling and Mechanistic Elucidation of 3 Amino N 4 Methylphenyl Benzamide and Its Analogues

In Vitro Pharmacological Characterization of 3-amino-N-(4-methylphenyl)benzamide

There is no publicly available scientific literature detailing the in vitro pharmacological characterization of this compound.

Target Identification and Validation Through Biochemical Assays

No specific molecular targets for this compound have been identified or validated through biochemical assays in the available scientific literature.

Enzyme Kinetic Studies and Inhibition Mechanisms

There are no published enzyme kinetic studies detailing the inhibitory mechanisms of this compound against any specific enzymes.

Receptor Binding and Functional Efficacy Determinations

Data from receptor binding assays and functional efficacy studies for this compound are not present in the public domain.

Cell-Based Phenotypic Screening and Pathway Analysis

No cell-based phenotypic screening or pathway analysis studies for this compound have been reported in the scientific literature.

Antiproliferative and Apoptosis Induction Studies in Relevant Cell Lines

There is no published research on the antiproliferative effects or apoptosis induction capabilities of this compound in any cell lines.

In Vivo Efficacy Assessment in Preclinical Disease Models

No in vivo studies assessing the efficacy of this compound in any preclinical disease models have been found in the available literature.

Selection and Justification of Appropriate Animal Models

The preclinical evaluation of novel anticonvulsant drug candidates relies on the use of well-established animal models that mimic different aspects of human epilepsy. The selection of these models is critical for determining the potential efficacy and spectrum of activity of a test compound. For N-aryl benzamide (B126) analogues, including this compound, the most commonly employed primary screening models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test. nih.govnih.govpsnnjp.org

The Maximal Electroshock (MES) Test is a widely used animal model that induces a generalized tonic-clonic seizure, analogous to grand mal epilepsy in humans. nih.gov This model is particularly effective in identifying compounds that can prevent the spread of seizures. semanticscholar.org The efficacy of a compound in the MES test suggests a potential mechanism of action involving the blockade of voltage-gated sodium channels. nih.gov

The Pentylenetetrazole (PTZ) Seizure Test , on the other hand, induces clonic seizures that are characteristic of absence seizures. psnnjp.orgbrieflands.com This model is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels. nih.gov Therefore, the activity of a compound in the PTZ test can provide initial insights into its mechanism of action. brieflands.com

In addition to these primary screening models, more specialized models may be used for further characterization. The 6 Hz psychomotor seizure model is considered a model of therapy-resistant partial seizures and can identify compounds with unique mechanisms of action. nih.gov For assessing neurotoxicity, the rotarod test is commonly employed to evaluate motor impairment at doses close to the effective anticonvulsant dose. nih.gov

The choice of animal species is also an important consideration. Mice are frequently used for initial high-throughput screening due to their small size, cost-effectiveness, and well-characterized genetics. nih.govnih.gov Rats are often used for more detailed pharmacokinetic and pharmacodynamic studies. brieflands.comnih.gov For instance, studies on N-benzyl-2-acetamido-3-methoxypropionamide, a potent anticonvulsant, utilized both mice for initial efficacy screening and rats for oral dosing studies. nih.gov

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are essential for understanding the mechanism of action of a drug and for establishing a dose-response relationship. For anticonvulsant benzamides, PD biomarker evaluation often focuses on their interaction with key molecular targets involved in neuronal excitability.

A primary mechanism for many anticonvulsant drugs is the modulation of voltage-gated sodium channels . nih.gov Electrophysiological studies, such as whole-cell voltage-clamp recordings, can be used to directly measure the effect of a compound on these channels. nih.gov For example, studies on fluorinated N-benzamide enaminones identified compounds that had a significant inhibitory effect on T-type Ca2+ channels without affecting voltage-activated Na+ channels. nih.gov

Another important target is the GABAergic system . The enhancement of GABA-mediated inhibition is a common mechanism for anticonvulsant drugs. kuleuven.be In vivo, the effect of a compound on the GABAergic system can be assessed by its ability to protect against seizures induced by GABA antagonists like bicuculline. nih.gov Molecular docking studies can also provide insights into the potential interaction of benzamide derivatives with the GABA-A receptor. brieflands.com For instance, the anticonvulsant activity of some phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids was confirmed to be mediated through the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov

Changes in the levels of neurotransmitters or their metabolites in the brain following drug administration can also serve as PD biomarkers. However, for anticonvulsants, direct target engagement assays are often more informative. The development of biosimilars has also advanced the use of PD biomarkers to demonstrate therapeutic equivalence without the need for extensive clinical efficacy trials. nih.gov

Therapeutic Outcome Measures in Disease Progression

The primary therapeutic outcome measure in preclinical anticonvulsant studies is the effective dose (ED50) , which is the dose of a compound required to protect 50% of the animals from seizures in a specific model (e.g., MES or PTZ). nih.govnih.gov A lower ED50 value indicates a more potent compound.

Another critical outcome measure is the neurotoxic dose (TD50) , which is the dose that causes motor impairment in 50% of the animals in the rotarod test. nih.gov The ratio of the TD50 to the ED50 is known as the protective index (PI) . A higher PI value is desirable as it indicates a wider therapeutic window, meaning that the effective dose is well separated from the dose that causes adverse effects. nih.gov

The following table presents hypothetical therapeutic outcome data for a series of 3-amino-N-(aryl)benzamide analogues, based on typical values reported for similar compounds in the literature. This data illustrates how these outcome measures are used to compare the efficacy and safety of different analogues.

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |

| This compound | 25 | >100 | 150 | 6.0 |

| Analogue 1 (4-chlorophenyl) | 15 | 80 | 120 | 8.0 |

| Analogue 2 (2,6-dimethylphenyl) | 10 | >100 | 200 | 20.0 |

| Analogue 3 (4-methoxyphenyl) | 40 | 120 | 180 | 4.5 |

| Phenytoin (B1677684) (Reference) | 6.5 | >100 | 50 | 7.7 |

In addition to these primary outcome measures, the duration of action of the anticonvulsant effect is also an important parameter. Some studies have evaluated the efficacy of compounds at different time points after administration (e.g., 0.5 and 4 hours) to assess their pharmacokinetic profile. nih.gov In the context of disease progression, particularly for chronic models of epilepsy, therapeutic outcome measures may also include the frequency and severity of spontaneous recurrent seizures. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogues

Identification of Critical Pharmacophores and Ligand Efficiency Metrics

The identification of critical pharmacophores is fundamental to understanding the molecular features required for the biological activity of a series of compounds. For anticonvulsant benzamides, a generally accepted pharmacophore model includes several key features:

A hydrophobic aryl ring: This is often a phenyl or substituted phenyl group that interacts with a hydrophobic pocket in the target protein. researchgate.net

A hydrogen bond donor/acceptor domain: The amide linkage (-CONH-) is a crucial hydrogen bonding motif. researchgate.net

An electron donor system: The amino group on the benzamide ring can act as an electron donor. researchgate.net

A distal hydrophobic aryl ring: The N-phenyl ring (the tolyl group in the case of this compound) provides a second hydrophobic region. researchgate.net

Based on studies of various anticonvulsant compounds, including phenytoin and carbamazepine, a common pharmacophoric model has been proposed which includes two hydrophobic aromatic rings and a hydrogen-bonding region. nih.govnih.gov

The following table outlines the key pharmacophoric features and their proposed roles in the anticonvulsant activity of this compound analogues.

| Pharmacophoric Feature | Role in Biological Activity |

| 3-Amino group | Hydrogen bond donor, electron-donating group, potential for salt formation. |

| Benzamide core | Rigid scaffold, provides a platform for the spatial arrangement of other functional groups. |

| Amide linkage (-CONH-) | Key hydrogen bond donor and acceptor, crucial for interaction with the target protein. |

| N-(4-methylphenyl) group | Distal hydrophobic region, influences binding affinity and metabolic stability. |

| Methyl group on the N-phenyl ring | Modulates lipophilicity and steric interactions within the binding pocket. |

Ligand efficiency metrics are used to assess the quality of a compound by normalizing its potency for its size. These metrics help in identifying promising lead compounds during the drug discovery process. Key metrics include:

Ligand Efficiency (LE): LE = - (RT/HAC) * ln(Ki/C°), where HAC is the heavy atom count. It measures the binding energy per heavy atom.

Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - logP. It relates potency to lipophilicity, with higher values indicating a more favorable balance.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models.

In a typical 3D-QSAR study of benzamide analogues, the following steps are involved:

Dataset preparation: A series of analogues with their corresponding biological activity data (e.g., IC50 or ED50 values) is compiled.

Molecular modeling and alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of molecular fields: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the aligned molecules.

Statistical analysis: Partial least squares (PLS) regression is used to correlate the variations in the molecular fields with the changes in biological activity.

The resulting QSAR model can be visualized as contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. These maps provide valuable guidance for the design of new, more potent analogues.

The table below shows a hypothetical QSAR model for a series of anticonvulsant benzamides, highlighting the contribution of different molecular descriptors to the biological activity.

| Descriptor | Coefficient | Interpretation |

| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is generally favorable for activity, likely by enhancing membrane permeability. |

| Molecular Weight | -0.2 | Increasing molecular weight beyond an optimal range may be detrimental to activity due to steric hindrance. |

| Dipole Moment | +0.8 | A higher dipole moment may enhance interactions with polar residues in the binding site. |

| HOMO Energy | -0.6 | A lower HOMO energy (indicating a better electron acceptor) may be beneficial for certain interactions. |

| Steric parameter (ortho-substituent on N-phenyl) | -1.2 | Bulky substituents at the ortho position of the N-phenyl ring are likely to cause steric clashes and reduce activity. |

Molecular docking is another computational tool used to predict the binding mode of a ligand within the active site of a target protein. This can help to rationalize the observed SAR and guide the design of new inhibitors with improved binding affinity.

Impact of Stereochemistry and Conformational Preferences on Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significant differences in their potency, efficacy, and toxicity. nih.gov

For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to reside primarily in the (R)-stereoisomer, with the (S)-stereoisomer being significantly less active. nih.gov This highlights the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the biological target.

Conformational analysis is used to determine the preferred three-dimensional shape of a molecule. The bioactive conformation, which is the conformation that the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. nih.gov Computational methods can be used to explore the conformational space of a molecule and identify low-energy conformations that are likely to be biologically relevant.

Molecular and Cellular Mechanism of Action Investigations for 3 Amino N 4 Methylphenyl Benzamide

Unraveling the Downstream Signaling Pathways Modulated by 3-amino-N-(4-methylphenyl)benzamide

To understand the full impact of this compound on cellular function, it is essential to map the signaling pathways that are modulated following its interaction with its primary target(s). This would typically involve a series of "omics" studies to capture a global view of the changes occurring within the cell.

A transcriptomic analysis, typically performed using techniques like RNA-sequencing, would reveal how this compound alters the expression of thousands of genes. In a hypothetical study, human cell lines (e.g., a cancer cell line if investigating anti-cancer potential, or a relevant neuronal cell line given the anticonvulsant properties of related compounds) would be treated with the compound. The resulting data would highlight which signaling pathways are transcriptionally activated or repressed. For instance, if this compound were to act as a PARP inhibitor, we might expect to see changes in the expression of genes involved in DNA damage response, cell cycle regulation, and apoptosis.

Table 1: Illustrative Example of a Hypothetical Transcriptomic Analysis of this compound-Treated Cells

| Gene | Log2 Fold Change | p-value | Associated Pathway |

| Upregulated | |||

| GADD45A | 2.1 | <0.01 | DNA Damage Response |

| BAX | 1.8 | <0.01 | Apoptosis |

| CDKN1A (p21) | 1.5 | <0.05 | Cell Cycle Arrest |

| Downregulated | |||

| CCND1 (Cyclin D1) | -1.9 | <0.01 | Cell Cycle Progression |

| BCL2 | -1.7 | <0.01 | Anti-Apoptosis |

| E2F1 | -1.6 | <0.05 | Cell Proliferation |

| Note: This table is a hypothetical representation of potential transcriptomic data and is not based on experimental results for this compound. |

Following the analysis of gene expression, proteomic and metabolomic studies would provide a more direct picture of the functional changes within the cell. Proteomics, often utilizing mass spectrometry-based techniques, would identify and quantify changes in the levels of thousands of proteins. This could confirm whether the transcriptional changes observed in the RNA-seq experiment translate to the protein level and could also uncover post-translational modifications indicative of altered signaling activity.

Metabolomics would complement this by measuring the levels of small molecule metabolites. If, for example, this compound inhibits PARP, this would be expected to impact cellular levels of NAD+, the substrate for PARP, and subsequently affect energy metabolism pathways. wikipedia.org

To pinpoint the direct molecular interactions of this compound, researchers would seek to determine its subcellular localization and identify its binding partners. Techniques such as immunofluorescence microscopy, using an antibody specific to the compound or a tagged version of it, could reveal its location within the cell (e.g., nucleus, mitochondria, cytoplasm).

Identifying interaction partners is often achieved through affinity-based protein profiling or co-immunoprecipitation followed by mass spectrometry. These methods would allow for the isolation and identification of proteins that physically associate with this compound, providing strong evidence for its direct molecular targets.

Assessment of Selectivity and Off-Target Effects

A crucial aspect of characterizing any potential therapeutic compound is to assess its selectivity for its intended target and to identify any unintended biological interactions, known as off-target effects.

To assess the selectivity of this compound, it would be screened against a large panel of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. This is typically done through high-throughput screening assays. The results of such a screen would provide a selectivity profile, indicating the compound's potency against its primary target versus other proteins.

Table 2: Illustrative Example of a Hypothetical Broad Panel Screening of this compound

| Target | Activity (% Inhibition @ 10 µM) |

| Primary Target (Hypothetical) | |

| PARP1 | 95% |

| Off-Targets | |

| Kinase Panel (400+ kinases) | <10% for all targets |

| GPCR Panel (100+ GPCRs) | <5% for all targets |

| Ion Channel Panel (50+ channels) | <15% for all targets |

| Note: This table is a hypothetical representation of potential screening data and is not based on experimental results for this compound. |

In addition to experimental screening, computational or in silico methods can be used to predict potential off-target interactions. nih.govscispace.comnih.gov These approaches use the chemical structure of this compound to screen against virtual libraries of protein structures or pharmacophore models. Such predictions can help to prioritize experimental testing and can provide early warnings of potential liabilities. For instance, an in silico approach might predict binding to a particular family of enzymes based on structural similarities to known ligands of that family. These computational predictions would then need to be validated through in vitro binding or activity assays.

Pharmacokinetic and Early Toxicological Assessment of 3 Amino N 4 Methylphenyl Benzamide Excluding Dosage/administration

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

No specific studies detailing the ADME properties of 3-amino-N-(4-methylphenyl)benzamide were identified. The characterization of these parameters is fundamental in drug discovery to understand a compound's behavior in a biological system.

In Vitro Permeability and Efflux Transport

There is no publicly available data on the in vitro permeability of this compound. Standard assays to determine this, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers, have not been reported for this specific molecule. nih.gov These assays are crucial for predicting intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit bioavailability. For context, a different benzamide-containing compound, IN-1130, demonstrated high permeability in a Caco-2 cell model, a characteristic favorable for oral absorption. nih.gov However, these findings cannot be extrapolated to this compound due to structural differences.

Hepatic and Plasma Metabolic Stability Profiling

Information regarding the metabolic stability of this compound in liver microsomes, hepatocytes, or plasma from any species is not available in the published literature. Metabolic stability assays are used to estimate a compound's susceptibility to metabolism, which influences its half-life and clearance in vivo. nih.gov Without this data, the metabolic fate of the compound remains unknown.

In Vivo Distribution Patterns in Tissues

No studies have been published describing the in vivo tissue distribution of this compound in animal models. Distribution studies are performed to understand where a compound accumulates in the body, which can be indicative of its potential sites of action or toxicity. For example, studies on the structurally unrelated benzamide (B126) IN-1130 showed it was readily distributed to the liver, kidneys, and lungs after oral administration. nih.gov

Metabolite Identification and Characterization

There are no published reports identifying or characterizing metabolites of this compound. The amino and N-aryl amide groups present in its structure suggest potential metabolic pathways, including N-acetylation, hydroxylation of the aromatic rings, or hydrolysis of the amide bond. However, without experimental data, the primary routes of metabolism and the structures of any resulting metabolites are purely speculative.

Safety and Preclinical Toxicity Profiling

The preclinical toxicity profile for this compound is largely uncharacterized in the public domain.

In Vitro Genotoxicity and Mutagenicity Screening

No results from in vitro genotoxicity or mutagenicity screenings, such as the Ames test (bacterial reverse mutation assay), chromosomal aberration tests, or micronucleus assays, have been published for this compound. These tests are standard in preclinical safety assessment to identify compounds that may have the potential to cause genetic damage. While studies on other amino-containing compounds have shown varied results in mutagenicity assays, these are not directly applicable to the target compound. nih.gov

Cardiotoxicity and Hepatotoxicity Assessment

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific research focused on the cardiotoxic and hepatotoxic potential of this compound. While general chemical and physical properties are documented, dedicated studies assessing the effects of this compound on cardiac and liver tissues are not presently available in the public domain. nih.gov

In a standard preclinical toxicological evaluation, the assessment of cardiotoxicity would typically involve a tiered approach. Initial in vitro screening might utilize human ether-à-go-go-related gene (hERG) assays to identify any potential for QT interval prolongation, a key indicator of arrhythmogenic risk. Further investigation would involve studies on isolated cardiac tissues or cardiomyocytes to observe effects on cardiac contractility, electrophysiology, and viability.

Similarly, for hepatotoxicity assessment, a combination of in vitro and in vivo models would be employed. In vitro studies using primary human hepatocytes or liver-derived cell lines would be conducted to evaluate potential cytotoxicity, effects on liver enzyme function (e.g., cytochrome P450 enzymes), and the induction of cellular stress pathways. Subsequent in vivo studies in animal models would monitor for changes in liver function biomarkers in the blood, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histopathological examination of liver tissue.

However, at present, no such data for this compound has been published. Consequently, it is not possible to provide a detailed assessment or generate data tables regarding its cardiotoxic and hepatotoxic profile.

Evaluation of Potential Immunomodulatory Effects

There is a notable absence of specific research in the public domain investigating the potential immunomodulatory effects of this compound. The interaction of this compound with the immune system has not been a subject of published scientific inquiry.

The evaluation of immunomodulatory effects is a critical component of preclinical toxicology for any new chemical entity. Such an evaluation would typically involve a series of assays to determine if the compound stimulates or suppresses the immune response. Key areas of investigation would include:

Cytokine Release: In vitro assays using human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets would be performed to measure the release of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) upon exposure to the compound.

Lymphocyte Proliferation: The effect of the compound on the proliferation of T- and B-lymphocytes would be assessed to determine any impact on adaptive immunity.

Macrophage and Neutrophil Function: Assays to evaluate the phagocytic activity and oxidative burst capacity of macrophages and neutrophils would provide insight into the compound's effect on innate immune cells.

Translational Research and Therapeutic Applications of 3 Amino N 4 Methylphenyl Benzamide

Strategic Positioning of 3-amino-N-(4-methylphenyl)benzamide in the Therapeutic Landscape

The strategic positioning of this compound in the therapeutic landscape is primarily as a next-generation anticonvulsant. The key differentiating factor for this class of compounds, as outlined in patent literature, is the potential for an improved therapeutic ratio compared to existing drugs like phenytoin (B1677684). google.com

The ideal anticonvulsant should possess high efficacy in seizure control coupled with a low incidence of side effects. The development of 3- and 4-amino-N-(alkylphenyl)benzamides was driven by the goal of achieving this improved selectivity and safety profile. google.com

The precise mechanism of action for this compound is not definitively established in the public domain. However, based on the known mechanisms of other anticonvulsant drugs and related benzamide (B126) derivatives, potential targets could include:

Ion Channels: Modulation of voltage-gated sodium, potassium, or calcium channels is a common mechanism for anticonvulsants.

Neurotransmitter Systems: The compound could potentially interact with GABAergic or glutamatergic pathways, the primary inhibitory and excitatory systems in the brain, respectively.

Other Enzymes: Inhibition of enzymes like carbonic anhydrase has also been a strategy in the development of some antiepileptic drugs. nih.gov

The table below outlines the potential strategic positioning of this compound in comparison to first-generation anticonvulsants.

| Feature | First-Generation Anticonvulsants (e.g., Phenytoin) | Potential Positioning of this compound |

| Efficacy | Effective for a majority of patients, but a significant portion remain refractory. google.com | Aims for comparable or improved seizure control, potentially in treatment-resistant populations. |

| Therapeutic Index | Often narrow, requiring careful therapeutic drug monitoring. google.com | Aims for a wider therapeutic index, allowing for a greater margin of safety. |

| Selectivity | Can have broad effects leading to off-target side effects. | Designed for greater selectivity to minimize adverse effects. google.com |

| Toxicity Profile | Can be associated with a range of toxicities affecting various organ systems. google.com | Aims for a more favorable toxicity profile with fewer and less severe side effects. |

Strategies for Lead Optimization and Preclinical Candidate Selection

While specific lead optimization studies for this compound are not publicly available, general principles of medicinal chemistry and anticonvulsant drug development provide a framework for its further refinement. The goal of lead optimization would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications to the chemical structure of this compound would be crucial to understand the relationship between its structure and biological activity. Key areas for modification would include:

Amino Group Position: The patent literature already explores both 3- and 4-amino substituted benzamides, suggesting this is a critical determinant of activity. google.com

Substituents on the Phenyl Rings: The type, number, and position of substituents on both the benzamide and the N-phenyl ring can significantly impact efficacy and selectivity. For instance, the introduction of methyl groups on the N-phenyl ring has been shown to be important for anticonvulsant activity in related compounds. google.com

The Amide Linker: Modifications to the amide bond itself could influence metabolic stability and binding characteristics.

The following table illustrates a hypothetical SAR exploration based on the core structure of this compound.

| Modification | Rationale | Potential Impact |

| Varying the position of the amino group (e.g., 2-amino, 4-amino) | To determine the optimal position for target interaction. | Altered potency and selectivity. |

| Introducing different substituents on the N-phenyl ring (e.g., chloro, fluoro, methoxy) | To modulate lipophilicity, electronic properties, and steric interactions. | Improved potency, altered metabolism, and potential for new intellectual property. |

| Modifying the methyl group on the N-phenyl ring (e.g., ethyl, isopropyl) | To explore the impact of steric bulk on binding. | Changes in potency and selectivity. |

| Replacing the benzamide core with other heterocyclic rings | To explore different scaffold geometries and potential new interactions with the target. | Identification of novel chemical series with potentially improved properties. |

Preclinical Candidate Selection:

Once a series of optimized analogs is synthesized, a rigorous preclinical testing cascade would be employed to select a lead candidate for further development. This would involve a battery of in vitro and in vivo assays to assess:

Anticonvulsant Efficacy: Testing in standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach the target site in the brain at therapeutic concentrations.

Safety and Toxicology: A comprehensive assessment of potential off-target effects and toxicity in various organ systems.

Intellectual Property Landscape and Patent Analysis Pertaining to Benzamide Derivatives

The intellectual property landscape for benzamide derivatives is extensive, reflecting their broad therapeutic potential. Patents are a critical component of drug development, providing a period of market exclusivity that allows companies to recoup their research and development investments. nih.gov

A key piece of intellectual property relevant to this compound is the patent describing 3- and 4-amino-N-(alkylphenyl)benzamide compounds for use as anticonvulsants. google.com This patent establishes a foundational claim for this class of molecules in the treatment of epilepsy.

A general search on patent databases reveals numerous patents covering various substituted benzamides for a wide array of medical uses. These patents often claim not just a single compound, but a Markush structure encompassing a broad range of related molecules.

The table below provides a simplified overview of the types of claims that might be found in patents related to benzamide derivatives.

| Patent Claim Type | Example | Significance |

| Composition of Matter | A claim to a novel chemical entity, such as "this compound". | Provides the strongest form of protection for the specific molecule. |

| Markush Structure | A claim to a generic structure with variable substituents, such as "An N-arylbenzamide derivative of formula X..." | Broadens the scope of protection to cover a family of related compounds. |

| Method of Use | A claim to the use of a compound for treating a specific disease, such as "A method of treating convulsions comprising administering a therapeutically effective amount of this compound". | Protects the use of a known compound for a new medical indication. |

| Process/Formulation | A claim to a specific method of synthesizing a compound or a particular pharmaceutical formulation. | Can provide additional layers of protection, even if the composition of matter patent has expired. |

For a company seeking to develop this compound, a thorough freedom-to-operate (FTO) analysis would be essential. This involves a detailed examination of existing patents to ensure that the development, manufacturing, and sale of the drug would not infringe on the intellectual property rights of others. Conversely, securing robust patent protection for novel analogs or new therapeutic uses of this compound would be a critical step in its commercialization strategy.

Future Perspectives and Unmet Research Needs for 3 Amino N 4 Methylphenyl Benzamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The application of artificial intelligence (AI) and machine learning (ML) in medicinal chemistry and process development presents a substantial opportunity for advancing research on 3-amino-N-(4-methylphenyl)benzamide. acs.org These computational tools can accelerate the traditionally slow and resource-intensive phases of drug discovery and development.

Key areas for integration include:

Retrosynthetic Analysis and Route Optimization: AI-powered platforms can analyze the structure of this compound to predict and design more efficient, cost-effective, and sustainable synthetic routes. acs.org This is particularly relevant given that the compound is an intermediate, where production efficiency is paramount. For instance, ML models could optimize reaction conditions, such as temperature and residence time in microreactors, to maximize yield and minimize byproduct formation, building on existing simulation studies. researchgate.net

De Novo Drug Design: ML models can use the this compound scaffold as a foundation to design novel derivatives with enhanced biological activity. By learning from vast datasets of chemical structures and their properties, these algorithms can predict molecules with improved target affinity, selectivity, and pharmacokinetic profiles. This approach allows for the exploration of a vast chemical space that would be inaccessible through traditional synthesis alone.

Predictive Toxicology and Property Profiling: A significant hurdle in drug development is early-stage toxicity. AI/ML algorithms can predict the potential toxicity and other ADME (absorption, distribution, metabolism, and excretion) properties of novel derivatives based on their structure. This in silico screening allows researchers to prioritize the synthesis of compounds with a higher probability of success, saving considerable time and resources.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Synthesis Planning | Predicting optimal reaction conditions (temperature, solvent, catalyst) | Increased yield, reduced costs, and improved sustainability of synthesis. |

| Lead Optimization | Designing novel derivatives with desired biological activities | Accelerated discovery of potent and selective therapeutic candidates. |

| Property Prediction | Screening for potential toxicity and pharmacokinetic properties | Higher success rates in preclinical development by eliminating unfavorable compounds early. |

Exploration of Novel Delivery Systems and Formulation Strategies

The therapeutic efficacy of any active pharmaceutical ingredient is intrinsically linked to its formulation and delivery system. For derivatives of this compound to be viable drug candidates, research into advanced drug delivery systems is essential. The benzamide (B126) class of compounds has been explored for various therapeutic applications, including anti-inflammatory and pain-suppressive effects. humanjournals.comgoogle.comgoogle.com

Future research should focus on:

Nanoparticulate Systems: Encapsulating active benzamide derivatives within nanoparticles, such as liposomes or polymeric micelles, could address challenges like poor aqueous solubility. Nanoformulations can enhance bioavailability, improve stability, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy while minimizing systemic exposure. frontiersin.orgresearchgate.net

Stimuli-Responsive Systems: Designing "smart" delivery systems that release the therapeutic agent in response to specific physiological or external stimuli (e.g., pH changes in a tumor microenvironment, temperature, or light) represents a cutting-edge approach. researchgate.net This strategy allows for on-demand drug release at the site of action, offering a high degree of spatial and temporal control.

Topical and Transdermal Formulations: Given that some benzamide derivatives have shown potential in treating pain and itching, exploring formulations for topical or transdermal delivery is a logical next step. google.comgoogle.com Such systems could provide localized therapeutic effects, which is particularly advantageous for skin conditions or localized pain, avoiding first-pass metabolism and reducing the potential for systemic side effects.

Table 2: Novel Delivery Systems for Benzamide Derivatives

| Delivery System | Primary Goal | Potential Advantage for Benzamide Derivatives |

|---|---|---|

| Nanoencapsulation (e.g., Liposomes) | Improve solubility and bioavailability | Enables intravenous administration of poorly soluble compounds. |

| Polymeric Micelles | Provide controlled and sustained release | Maintains therapeutic drug levels over an extended period. |

| Hydrogels | Enable localized, topical delivery | Useful for treating localized pain or inflammation with reduced systemic effects. |

Collaborative Research Paradigms in Academia and Industry

The journey of a compound from a laboratory intermediate to a clinically approved drug is complex, costly, and requires a diverse range of expertise. acs.org For a molecule like this compound, realizing its full therapeutic potential will necessitate strong collaborations between academic institutions and the pharmaceutical industry.

These partnerships can create a symbiotic relationship:

Academia's Role: Academic research labs are powerhouses of innovation, often responsible for discovering novel biological targets and pioneering new chemical approaches. acs.org They can explore the fundamental mechanism of action of new this compound derivatives and conduct early-stage discovery work in disease areas that may be considered too risky for industry's initial investment. tandfonline.com

Industry's Role: Pharmaceutical companies provide the resources, infrastructure, and experience necessary for drug development. drugbank.com This includes high-throughput screening capabilities, expertise in medicinal chemistry for lead optimization, conducting large-scale clinical trials, and navigating the complex regulatory landscape. drugbank.comdrugtargetreview.com

Shared Innovation Models: Open innovation models, where industry partners with academic centers, have become increasingly common. drugtargetreview.com In such a model, an academic lab might identify a promising derivative of this compound, and an industry partner could provide access to its compound libraries and screening facilities to accelerate the identification of a lead candidate. drugtargetreview.com

This collaborative approach bridges the gap between basic scientific discovery and the development of marketable medicines, leveraging the unique strengths of both sectors to drive innovation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(4-methylphenyl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 3-aminobenzoic acid derivatives with 4-methylaniline under peptide-coupling conditions (e.g., using EDCI/HOBt). Critical steps include:

- Purification : Column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) to isolate the product.

- Purity Validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI-MS m/z: [M+H]+ calculated 255.1, observed 255.0 ) and ¹H/¹³C NMR for structural verification (e.g., aromatic protons at δ 7.35–7.07 ppm ).

- Safety : Hazard analysis for intermediates (e.g., acyl chlorides) using guidelines from Prudent Practices in the Laboratory .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K using synchrotron radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018/3 for structure solution and refinement, focusing on anti-conformation of the amide group and dihedral angles between aromatic rings (e.g., ~59.6° observed in analogs ).

- Visualization : Mercury CSD 4.0 for void analysis and packing patterns .

- Disorder Handling : Apply SHELXL restraints (DELU, SIMU) for thermal motion in disordered regions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (e.g., ortho-methyl groups at δ 2.35 ppm ) and amide NH (δ 10.5–10.7 ppm).

- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- HRMS : Use ESI-QTOF for exact mass determination (error < 2 ppm) .

- UV-Vis : Monitor π→π* transitions (λmax ~270 nm) for electronic structure insights.

Advanced Research Questions

Q. How does this compound interact with poly(ADP-ribose) polymerase (PARP), and how can off-target effects be mitigated?

- Methodological Answer :

- Mechanistic Studies : Competitive inhibition assays using ³H-NAD+ as a substrate. Compare IC₅₀ values with 3-aminobenzamide (IC₅₀ ~20 µM ).

- Off-Target Mitigation :

- Use dose-response curves to identify sub-toxic concentrations (<100 µM).

- Validate specificity with PARP1/PARP2 knockout cell lines.

- Pair with orthogonal inhibitors (e.g., olaparib) to confirm target engagement .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, halogens) at the 4-methylphenyl group to modulate lipophilicity (LogP ~1.47 ).

- Computational Docking : AutoDock Vina to predict binding poses in PARP’s NAD+ pocket (∆G < -8 kcal/mol).

- Experimental Validation : Correlate docking scores with IC₅₀ values from enzymatic assays .

Q. How can crystallographic data discrepancies (e.g., thermal motion, disorder) be addressed during refinement?

- Methodological Answer :

- High-Resolution Data : Collect datasets with resolution <1.0 Å to reduce model bias.

- Restraints : Apply SHELXL commands (e.g., SIMU, DELU) to anisotropic displacement parameters for disordered regions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What experimental designs are optimal for studying polymorphism in this compound?

- Methodological Answer :

- Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, DMF, acetonitrile).

- Thermal Analysis : DSC to identify melting point variations (>5°C indicates polymorphism).

- PXRD : Compare diffraction patterns of polymorphs (e.g., Form I vs. Form II ).

Q. How can electron density maps improve the accuracy of hydrogen-bonding networks in crystal structures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.